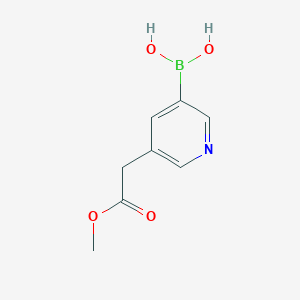
(5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the reaction of 5-bromo-2-methoxypyridine with a boronic acid reagent under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
(5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Protic Solvents: Used in protodeboronation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronate Esters: Formed through oxidation reactions.
科学的研究の応用
(5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This mechanism is highly efficient and allows for the selective formation of biaryl compounds .
類似化合物との比較
Similar Compounds
2-Methoxypyridine-5-boronic acid: Similar structure but with a different substitution pattern on the pyridine ring.
3-Pyridinylboronic acid: Lacks the methoxy and oxoethyl groups, making it less versatile in certain reactions.
5-Methoxy-3-pyridineboronic acid pinacol ester: A derivative with a pinacol ester protecting group, used in specific synthetic applications.
Uniqueness
(5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which enhances its reactivity and selectivity in various chemical reactions. The presence of the methoxy and oxoethyl groups provides additional functional handles for further chemical modifications, making it a valuable compound in organic synthesis.
特性
分子式 |
C8H10BNO4 |
|---|---|
分子量 |
194.98 g/mol |
IUPAC名 |
[5-(2-methoxy-2-oxoethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-14-8(11)3-6-2-7(9(12)13)5-10-4-6/h2,4-5,12-13H,3H2,1H3 |
InChIキー |
CWTPANJZWKHZSG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1)CC(=O)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


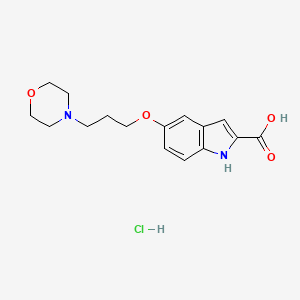
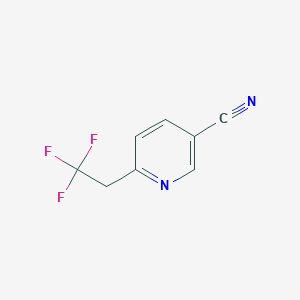
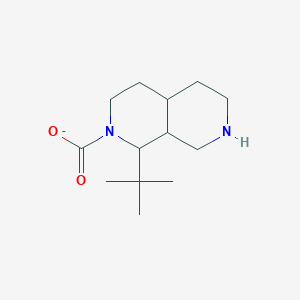


![(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid](/img/structure/B12952896.png)

![3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B12952903.png)

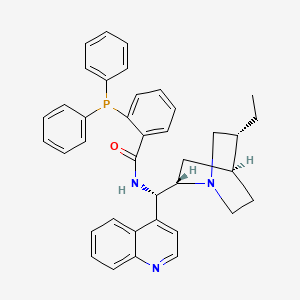
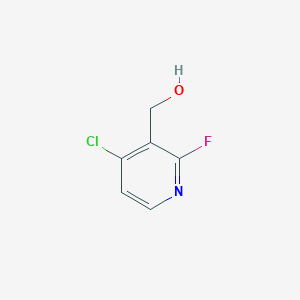
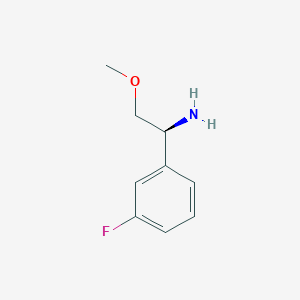
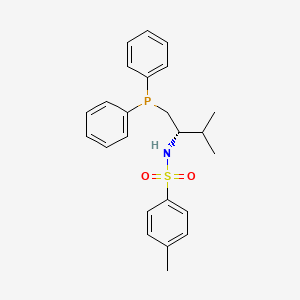
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12952948.png)
